

spectroscopic analysis (NMR, IR, MS) of 2,4,6-trimethylbenzenesulfonamide

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Compound of Interest

Compound Name:	2,4,6- Trimethylbenzenesulfonamide
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A-Z Guide to Spectroscopic Analysis of 2,4,6-Trimethylbenzenesulfonamide

Introduction: Unveiling the Molecular Architecture

2,4,6-Trimethylbenzenesulfonamide, a key intermediate in organic synthesis and a scaffold in medicinal chemistry, possesses a unique molecular architecture that lends itself to comprehensive spectroscopic characterization.^[1] This in-depth guide provides a holistic approach to the analysis of this compound, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. By delving into the principles and practical applications of each technique, we aim to equip researchers, scientists, and drug development professionals with the expertise to unambiguously elucidate and validate the structure of **2,4,6-trimethylbenzenesulfonamide**.

Mass Spectrometry: Deciphering the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of a molecule by analyzing its fragmentation patterns.^[2] For **2,4,6-trimethylbenzenesulfonamide** (C₉H₁₃NO₂S), the expected monoisotopic mass is 199.0667 g/mol .^[3]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Preparation: A dilute solution of **2,4,6-trimethylbenzenesulfonamide** is prepared in a volatile organic solvent, such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer equipped with an electron ionization source is utilized.
- Analysis: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This results in the formation of a molecular ion (M^+) and various fragment ions.
- Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected to generate a mass spectrum.

Data Interpretation: Key Fragmentation Pathways

The mass spectrum of **2,4,6-trimethylbenzenesulfonamide** is characterized by a prominent molecular ion peak and several diagnostic fragment ions. A common fragmentation pathway for aromatic sulfonamides involves the cleavage of the S-N bond and the loss of SO_2 .^{[4][5]}

m/z	Proposed Fragment	Significance
199	$[C_9H_{13}NO_2S]^{+}\bullet$	Molecular Ion (M^+)
184	$[C_9H_{12}NO_2S]^{+}$	Loss of a methyl radical ($[M-CH_3]^+$)
155	$[C_9H_{11}S]^{+}$	Loss of SO_2NH_2
141	$[C_6H_5SO_2]^{+}$	Benzenesulfonyl cation (less common) ^[6]
120	$[C_9H_{12}]^{+\bullet}$	Mesitylene radical cation
91	$[C_7H_7]^{+}$	Tropylium ion

The fragmentation of protonated sulfonamides in the gas phase can also involve rearrangements to form various intermediates, including ion-neutral complexes.^[6] The study of

these fragmentation pathways provides valuable structural information.[7][8]

Caption: Workflow for EI-MS analysis of **2,4,6-trimethylbenzenesulfonamide**.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[2] The IR spectrum of **2,4,6-trimethylbenzenesulfonamide** provides clear evidence for the presence of the sulfonamide and aromatic moieties.

Experimental Protocol: KBr Pellet Method

- Sample Preparation: 1-2 mg of **2,4,6-trimethylbenzenesulfonamide** is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder.[9]
- Pellet Formation: The mixture is compressed under high pressure to form a thin, transparent pellet.
- Instrumentation: An FTIR spectrometer is used to acquire the spectrum.
- Analysis: The KBr pellet is placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is subtracted.[9]

Data Interpretation: Characteristic Absorption Bands

The IR spectrum of **2,4,6-trimethylbenzenesulfonamide** displays several key absorption bands that are diagnostic for its structure.

Wavenumber (cm-1)	Vibrational Mode	Functional Group
~3350 and ~3250	N-H stretching (asymmetric and symmetric)	Sulfonamide (-SO2NH2)[1]
~3100-3000	C-H stretching	Aromatic Ring
~2950-2850	C-H stretching	Methyl groups (-CH3)
~1600 and ~1475	C=C stretching	Aromatic Ring
~1330 and ~1150	S=O stretching (asymmetric and symmetric)	Sulfonamide (-SO2)[10]
~900	S-N stretching	Sulfonamide (-S-N)[10]

The presence of strong absorption bands for the N-H and S=O stretching vibrations is a clear indication of the sulfonamide functional group.[11][12]

Caption: Key functional groups and their IR frequencies in **2,4,6-trimethylbenzenesulfonamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms.[2]

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: 5-10 mg of **2,4,6-trimethylbenzenesulfonamide** is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a 5 mm NMR tube.[9]
- Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Chemical shifts are referenced to an internal standard like tetramethylsilane (TMS).[2]

- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C spectrum is acquired to determine the chemical shifts of the carbon atoms.

Data Interpretation: ^1H NMR Spectrum

The ^1H NMR spectrum of **2,4,6-trimethylbenzenesulfonamide** is expected to show distinct signals for the aromatic protons, the sulfonamide protons, and the methyl protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.0	Singlet	2H	Aromatic protons (H-3, H-5)
~4.5-5.5	Broad Singlet	2H	Sulfonamide protons (-SO ₂ NH ₂)
~2.6	Singlet	6H	o-Methyl protons (2,6-CH ₃)
~2.3	Singlet	3H	p-Methyl proton (4-CH ₃)

The chemical shifts of aromatic protons in benzenesulfonamides are influenced by the electronic effects of the sulfonamide group and other substituents.[\[13\]](#) The protons of the sulfonamide group typically appear as a singlet between 8.78 and 10.15 ppm in some sulfonamide derivatives.[\[10\]](#)

Data Interpretation: ^{13}C NMR Spectrum

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ , ppm)	Assignment
~142	C-4 (aromatic)
~138	C-2, C-6 (aromatic)
~132	C-1 (aromatic)
~131	C-3, C-5 (aromatic)
~23	α -Methyl carbons (2,6-CH ₃)
~21	β -Methyl carbon (4-CH ₃)

Synergistic Integration of Spectroscopic Data

The true power of spectroscopic analysis lies in the synergistic integration of data from multiple techniques.

Caption: Integrated spectroscopic approach for structural elucidation.

By combining the molecular weight and fragmentation data from MS, the functional group information from IR, and the detailed connectivity map from NMR, a complete and unambiguous structural assignment of **2,4,6-trimethylbenzenesulfonamide** can be achieved. This multi-faceted approach ensures the highest level of scientific integrity and is a cornerstone of modern chemical analysis.

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